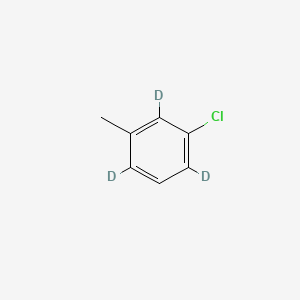

3-Chlorotoluene-2,4,6-d3

Übersicht

Beschreibung

3-Chlorotoluene-2,4,6-d3 is a deuterated form of 3-chlorotoluene, which is a colorless liquid with a pungent odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A laboratory route to 3-chlorotoluene involves the diazotization of 3-toluidine followed by treatment with cuprous chloride . The industrial route to 3-chlorotoluene typically involves the direct reaction of toluene with chlorine. The more valuable 4-chlorotoluene is separated from 2-chlorotoluene by distillation, but distillation cannot be applied to separating 3-chlorotoluene from 4-chlorotoluene .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chlorotoluene-2,4,6-d3 undergoes various types of reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the methyl group to a carboxylic acid.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.

Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Toluene derivatives.

Substitution: Various substituted toluenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chlorotoluene-2,4,6-d3 is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In studies involving deuterium-labeled compounds to trace metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes and agrochemicals.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chlorotoluene: The non-deuterated form of 3-chlorotoluene-2,4,6-d3.

2-Chlorotoluene: An isomer with the chlorine atom in the ortho position.

4-Chlorotoluene: An isomer with the chlorine atom in the para position.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it useful in studies involving isotopic labeling. This allows researchers to trace the compound’s behavior in various chemical and biological systems.

Biologische Aktivität

3-Chlorotoluene-2,4,6-d3 (CAS Number: 7931) is a chlorinated aromatic hydrocarbon that has drawn attention for its potential biological activity and environmental impact. This compound is a deuterated form of 3-chlorotoluene, which may influence its metabolic pathways and toxicity profiles. Understanding its biological activity is crucial for assessing its safety in industrial applications and environmental contexts.

- Chemical Formula : C7H7ClD3

- Molecular Weight : 162.68 g/mol

- Density : 1.072 g/cm³

- Solubility : Slightly soluble in water; more soluble in organic solvents.

Toxicological Studies

Research on the biological effects of chlorotoluenes primarily focuses on p-chlorotoluene and o-chlorotoluene due to their structural similarities to 3-chlorotoluene. The following findings are relevant:

Metabolism and Excretion

The metabolism of chlorotoluenes typically involves oxidation at the methyl group leading to the formation of various metabolites such as chlorobenzoic acids and mercapturic acids . Excretion occurs primarily via urine, indicating a rapid clearance from biological systems.

Bioaccumulation Potential

Studies have shown that chlorinated compounds like p-chlorotoluene exhibit moderate bioaccumulation potential in aquatic organisms. The bioconcentration factor (BCF) for p-chlorotoluene was reported as 73.13, indicating a significant risk for accumulation in fish . Similar assessments for this compound suggest it may also possess bioaccumulative properties.

Ecotoxicological Effects

Research indicates that chlorinated toluenes can adversely affect aquatic life. For example:

- Fish Toxicity : Studies have demonstrated acute toxicity in fish species such as Danio rerio (zebrafish), with notable effects on growth and survival rates at concentrations above 1 mg/L .

- Daphnia and Algae : Chlorinated toluenes have also been shown to impact Daphnia reproduction and algal growth, indicating broader ecological risks .

Data Summary Table

Case Studies

- Industrial Exposure : A cohort study involving workers at a chemical manufacturing plant revealed elevated rates of respiratory cancers linked to prolonged exposure to chlorinated solvents, including chlorotoluenes. This underscores the need for stringent safety measures in industrial settings handling these compounds .

- Environmental Monitoring : In areas surrounding chemical plants, monitoring studies have detected elevated levels of chlorinated compounds in local water bodies, prompting investigations into their ecological impacts on aquatic ecosystems .

Eigenschaften

IUPAC Name |

2-chloro-1,3,5-trideuterio-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOUNOBYRMOXQQ-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.